Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Overview
Description
“Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate” is a chemical compound with the molecular formula C9H9N3O3 . It is used in laboratory research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CC1=C2C(=O)NC=NN2/C=C1C(=O)O
. This indicates that the compound contains a pyrrolo[2,1-f][1,2,4]triazine ring with a methyl group and a carboxylate group attached .
Scientific Research Applications
Synthesis of β-Amino Acids Derivatives
The compound methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate has been used as a precursor for the synthesis of derivatives of β-proline, nipecotic acid, and other cyclic amino acids. These derivatives have significant applications in medicinal chemistry and drug design due to their biological activities (Tishkov, Reissig, & Ioffe, 2002).
Antimicrobial Compound Synthesis
New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Such compounds are crucial in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2007).
Development of Sensing Materials
A novel ytterbium(III) PVC membrane electrode utilizing a triazine derivative as an ionophore demonstrates excellent selectivity and sensitivity for Yb(3+) ions. This application is significant in analytical chemistry for the detection and quantification of specific ions in various samples (Zamani, Rajabzadeh, & Ganjali, 2007).
Synthesis of Oxazolines
Carboxylic acids have been converted to 2-oxazolines using 2-chloro-4,6-dimethoxy-1,3,5-triazine, showcasing the compound's utility in synthesizing heterocyclic structures that are prevalent in numerous bioactive molecules (Bandgar & Pandit, 2003).
Mechanism of Action
Properties
IUPAC Name |
methyl 5-methyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(9(14)15-2)3-12-7(5)8(13)10-4-11-12/h3-4H,1-2H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKPHIGFZNWPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NN2C=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583291 | |
Record name | Methyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310431-29-9 | |
Record name | Methyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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